Welcome to the BenchChem Online Store!
molecular formula C7H9Cl2N3 B8218319 2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine

2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine

Cat. No. B8218319
M. Wt: 206.07 g/mol
InChI Key: MKOAJICWQJCFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09334246B2

Procedure details

Dissolved cyanuric chloride (4.2 g, 22.9 mmol) and CuI (0.22 g, 1.1 mmol) in anhydrous THF (12 mL) and cooled to −10° C. under N2. Added tert-butylmagnesium chloride (1.0M in THF, 25.4 mL) slowly over 20 min. Added saturated NH4Cl (5 mL) and warmed reaction to room temperature. Extracted mixture with CH2Cl2 (4×75 mL). Washed organic layer with water (35 mL) and saturated NaCl (35 mL) then dried (Na2SO4) and concentrated. Purified the product by filtration through a pad of silica gel eluting with CH2Cl2 to give the title compound (1.5 g) as a yellow oil.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.22 g
Type
catalyst
Reaction Step One
Name
tert-butylmagnesium chloride
Quantity
25.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1Cl.[C:10]([Mg]Cl)([CH3:13])([CH3:12])[CH3:11].[NH4+].[Cl-]>C1COCC1.[Cu]I>[C:10]([C:2]1[N:4]=[C:5]([Cl:6])[N:7]=[C:8]([Cl:9])[N:1]=1)([CH3:13])([CH3:12])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Name
CuI
Quantity
0.22 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
tert-butylmagnesium chloride
Quantity
25.4 mL
Type
reactant
Smiles
C(C)(C)(C)[Mg]Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction to room temperature
EXTRACTION
Type
EXTRACTION
Details
Extracted mixture with CH2Cl2 (4×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Washed organic layer with water (35 mL) and saturated NaCl (35 mL) then dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purified the product
FILTRATION
Type
FILTRATION
Details
by filtration through a pad of silica gel eluting with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NC(=NC(=N1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.